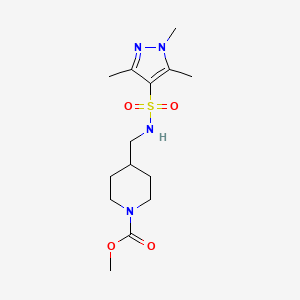

methyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine core modified with a carboxylate ester at position 1 and a sulfonamido-linked trimethylpyrazole moiety at position 4. Its structure integrates two pharmacologically relevant motifs:

- Piperidine-1-carboxylate ester: A six-membered nitrogen-containing ring with a methyl ester, which may influence solubility and metabolic stability.

The compound’s molecular formula is C15H23N4O4S, with a molecular weight of 361.43 g/mol (calculated). Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and piperidine derivatives are known to interact .

Properties

IUPAC Name |

methyl 4-[[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O4S/c1-10-13(11(2)17(3)16-10)23(20,21)15-9-12-5-7-18(8-6-12)14(19)22-4/h12,15H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGFEIXHSAJCFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyrazoles or piperidines.

Scientific Research Applications

Chemistry and Biology: This compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its structural complexity and reactivity. It serves as a building block in the creation of more complex molecules.

Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound finds applications in the development of new materials and catalysts, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds for Comparison

The following analogs were selected based on shared sulfonamide/sulfonyl or piperidine/piperazine motifs:

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

(a) Pyrazole Substituents

- Target Compound : The 1,3,5-trimethylpyrazole group enhances steric bulk and lipophilicity compared to dimethyl or ethyl-methyl analogs. This may improve membrane permeability but reduce aqueous solubility.

- The sulfonyl (-SO2-) group (vs.

(b) Core Heterocycle and Functional Groups

- Piperidine vs. Piperazine : The target compound’s piperidine core is less basic than the piperazine in ’s analog, altering pH-dependent solubility and protein interactions.

- Carboxylate Ester : Unlike the hydrochloride salt in ’s compound, the ester in the target compound is hydrolytically labile, acting as a prodrug. This could enhance oral bioavailability but require enzymatic activation .

Biological Activity

Methyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a methyl group and a sulfonamide moiety derived from 1,3,5-trimethyl-1H-pyrazole. Its molecular formula is with a molecular weight of approximately 286.39 g/mol. The presence of the sulfonamide group is notable for its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism is crucial for its potential applications in treating conditions related to enzyme dysfunction.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of pyrazole-4-sulfonamide derivatives, including this compound. In vitro assays have shown that these derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported the half-maximal inhibitory concentration (IC50) values for several derivatives against U937 cells, indicating their potential as anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 10 | U937 |

| Derivative B | 15 | HeLa |

| Methyl 4-... | 12 | MCF-7 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism may involve inhibition of bacterial enzymes critical for survival .

Anti-inflammatory Effects

Research indicates that compounds within the pyrazole class possess anti-inflammatory properties. This particular compound has shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiproliferative Study : A series of pyrazole derivatives were synthesized and tested for antiproliferative activity against various cancer cell lines. The results indicated that modifications in the structure significantly influenced their efficacy .

- Enzyme Inhibition : Investigations into the enzyme inhibition capabilities revealed that this compound effectively inhibits enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in inflammatory conditions, showing promising results in reducing inflammation and improving overall health parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.